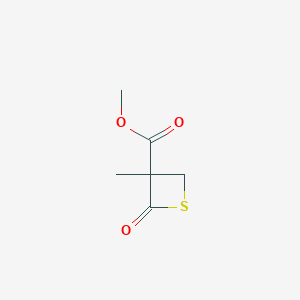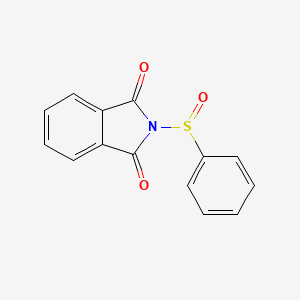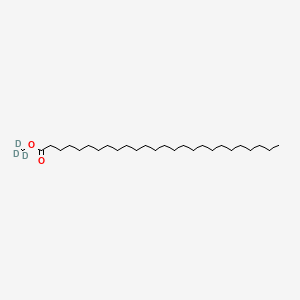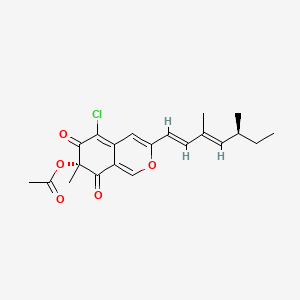
7-epi-Sclerotiorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-epi-Sclerotiorin is a metabolite belonging to the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse biological activities and unique chemical structures. This compound is particularly notable for its antifungal, antibacterial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-epi-Sclerotiorin involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azaphilone core, followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using fungal strains such as Penicillium sclerotiorum. The fermentation conditions, including the choice of medium, temperature, pH, and aeration, are optimized to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
7-epi-Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
7-epi-Sclerotiorin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of azaphilones.
Biology: Its antifungal and antibacterial properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: The cytotoxic properties of this compound are being explored for potential use in cancer therapy.
Industry: It is used in the development of antifouling agents and other industrial applications
Mecanismo De Acción
The mechanism of action of 7-epi-Sclerotiorin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular processes such as DNA replication and protein synthesis. These actions contribute to its antifungal, antibacterial, and cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sclerotiorin: A closely related compound with similar biological activities but differing in its chemical structure.
Isochromophilone VI: Another azaphilone with comparable antifungal and antibacterial properties.
Ochrephilone: Known for its antimicrobial activity and structural similarity to 7-epi-Sclerotiorin
Uniqueness
This compound stands out due to its unique structural features, such as the specific arrangement of functional groups and the presence of a chlorine atom. These features contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H23ClO5 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |
Clave InChI |
SWJLTKXURNHVHE-SGAXEVNMSA-N |
SMILES isomérico |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |
SMILES canónico |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
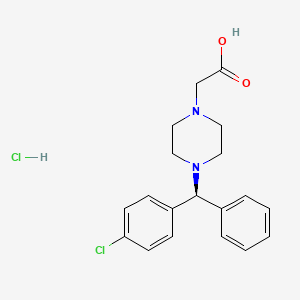
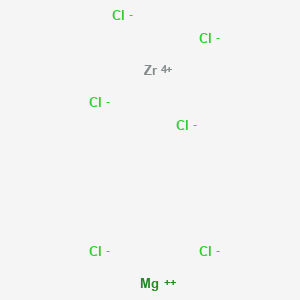
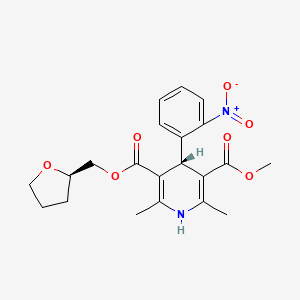
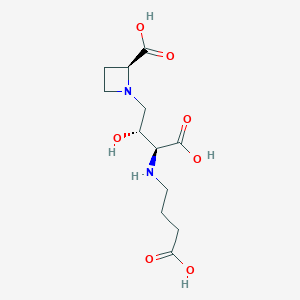
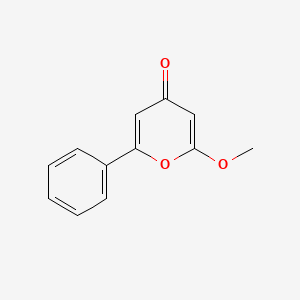
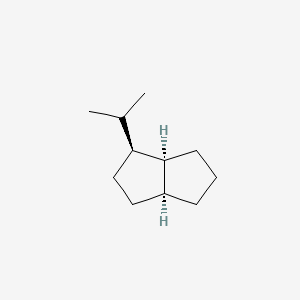
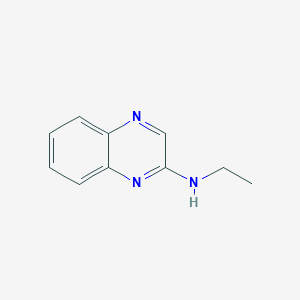
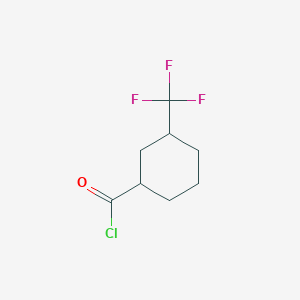
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
